molecular formula C18H19Cl2N5OS B263721 N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Cat. No. B263721
M. Wt: 424.3 g/mol
InChI Key: LFWJRSXFOXGDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications for a variety of neurological disorders.

Mechanism of Action

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can modulate the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
The blockade of the dopamine D4 receptor by N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. These effects may contribute to the therapeutic efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the activity of this receptor. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the investigation of its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to explore the potential side effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a potent and selective antagonist of the dopamine D4 receptor that has gained significant attention in the field of neuroscience due to its potential therapeutic applications for various neurological disorders. While further research is needed to fully understand the efficacy and safety of this compound, its unique pharmacological profile makes it a promising target for future drug development.

Synthesis Methods

The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves several steps, including the preparation of the starting materials, the coupling of the tetrazole group, and the final benzylamine coupling. The synthesis has been described in detail in several scientific publications, including a study by C. W. Lovenberg et al. in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several studies have demonstrated the efficacy of N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in reducing the symptoms of these disorders in animal models.

properties

Molecular Formula

C18H19Cl2N5OS

Molecular Weight

424.3 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H19Cl2N5OS/c1-26-17-13(10-14(19)11-16(17)20)12-21-8-5-9-27-18-22-23-24-25(18)15-6-3-2-4-7-15/h2-4,6-7,10-11,21H,5,8-9,12H2,1H3

InChI Key

LFWJRSXFOXGDCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCCCSC2=NN=NN2C3=CC=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.